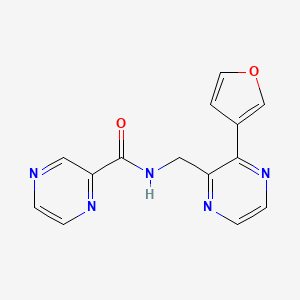

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2/c20-14(12-7-15-2-3-17-12)19-8-11-13(18-5-4-16-11)10-1-6-21-9-10/h1-7,9H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIRFCCKDLSDET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with an appropriate amine derivative. One common method involves the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts or alternative solvents that are more environmentally friendly. The exact methods can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Key Observations :

Antimicrobial and Antimycobacterial Activity

- N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide demonstrated moderate antimicrobial activity against Leuconostoc mesenteroides, attributed to the electron-withdrawing bromine enhancing membrane permeability .

- N-Benzyl-3-chloropyrazine-2-carboxamides (e.g., compound 5 in ) showed potent activity against Staphylococcus aureus (MIC = 7.81 µM) due to chlorine’s electronegativity and benzyl’s hydrophobic interactions .

- 5-(Hexylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide exhibited antimycobacterial activity (MIC = 12.5 µg·mL⁻¹ against M. tuberculosis), with the hexyl chain enhancing penetration through lipid-rich mycobacterial walls .

Target Compound Implications :

The absence of halogens or alkyl chains in the target compound may limit its antimycobacterial potency compared to . However, the furan group’s oxygen atom could facilitate hydrogen bonding with bacterial targets, a feature absent in purely hydrophobic analogs.

Cytotoxicity and Selectivity

- N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (compound 9a in ) showed low cytotoxicity (IC₅₀ > 50 µM in HepG2 cells), highlighting the safety profile of pyrazine carboxamides .

- N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}furan-2-carboxamide () lacks reported toxicity data, but furan-containing analogs generally exhibit lower cytotoxicity compared to halogenated derivatives.

Target Compound Implications : The dual pyrazine-furan architecture may balance efficacy and safety, as furan rings are less prone to metabolic oxidation than benzyl groups .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity. The molecular formula is , and its IUPAC name is N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-pyrazine-2-carboxamide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate the activity of specific kinases, leading to significant effects on cell signaling pathways. For instance, studies have shown that related pyrazole-furan carboxamide analogues exhibit inhibitory effects on Akt1, a key player in cancer cell proliferation and survival pathways .

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, such as HCT116 and OVCAR-8 . The mechanism involves the suppression of phosphorylation of key substrates like GSK3β and PRAS40, which are critical for cancer cell survival.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activities. For example, pyrazine derivatives have been studied for their ability to inhibit cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.

Comparative Studies

To understand the uniqueness of this compound compared to similar compounds, several studies have been conducted:

Case Studies

- Study on Akt1 Inhibition : A series of pyrazole-furan carboxamide analogues were synthesized and evaluated for their Akt1 inhibitory activities. One compound demonstrated an IC50 value of 30.4 nM against LNCaP cells, indicating strong potential as an anticancer agent .

- Cholinesterase Inhibition : Another study examined the inhibition of acetylcholinesterase (AChE) by various pyrazine derivatives, revealing significant inhibitory effects with certain compounds showing IC50 values below 1 µM. This suggests potential therapeutic applications in Alzheimer's disease treatment .

Q & A

Q. What are the recommended synthetic routes for preparing pyrazine-carboxamide derivatives, and how are reaction conditions optimized?

Pyrazine-carboxamide synthesis typically involves coupling reactions between pyrazine carboxylic acids and amines. For example:

- Reagent selection : Use coupling agents like carbodiimides (e.g., DCC) or phosphonium salts (e.g., BOP) to activate the carboxylic acid. Pyridine or DMF is often used as a solvent .

- Nitration optimization : For nitration of pyrazine derivatives, KNO₃ in concentrated H₂SO₄ at 0–5°C achieves regioselectivity. Reaction time and temperature must be tightly controlled to avoid over-nitration .

- Purification : Column chromatography with silica gel (e.g., 25% EtOAc in hexane) or recrystallization from acetone/water mixtures ensures high purity .

Q. How is structural characterization of pyrazine-carboxamide derivatives performed?

- X-ray crystallography : SHELX programs (SHELXL for refinement) are standard for resolving bond lengths, angles, and intermolecular interactions. Twinned data may require HKLF 5 refinement .

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry. For example, pyrazine protons resonate at δ 8.5–9.5 ppm, while furan protons appear at δ 6.5–7.5 ppm .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 302.21 for C₁₇H₂₆N₄O) .

Q. What in vitro assays are suitable for initial biological screening of pyrazine-carboxamides?

- Enzyme inhibition : MAO-B inhibition assays (IC₅₀ determination) using recombinant enzymes and kynuramine as a substrate. Include safinamide derivatives as positive controls .

- Cytotoxicity : CC₅₀ testing in HEK-293 or HepG2 cells via MTT assay. Calculate selectivity indices (SI = CC₅₀/MIC) to prioritize compounds with SI >10 .

Advanced Research Questions

Q. How do substituents on the pyrazine ring affect MAO-B inhibitory activity?

- Structure-activity relationship (SAR) :

- Halogen position : 3-Chloro or 4-fluoro substituents enhance MAO-B binding (e.g., compound 37: IC₅₀ = 3.9 nM) by forming halogen bonds with Tyr398 in the active site .

- Methoxy groups : Increase lipophilicity but may reduce potency if steric hindrance occurs .

- Carboxamide orientation : The 2-pyrazinyl carboxamide moiety is critical for H-bonding with Gln206 .

- Docking studies : Use AutoDock Vina with MAO-B PDB ID 2V5Z. Focus on π-π stacking with Tyr435 and hydrogen bonding with water networks .

Q. How can contradictory crystallographic data (e.g., disordered solvent) be resolved?

Q. What methodologies address low solubility of pyrazine-carboxamides in pharmacokinetic studies?

- Salt formation : Co-crystallize with HCl or sodium tosylate to enhance aqueous solubility. For example, compound 1 (N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide) improved solubility by 10× as a hydrochloride salt .

- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) cleaved in vivo by esterases .

- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to increase bioavailability .

Q. How are regiochemical conflicts in nitration reactions resolved experimentally?

- Isotopic labeling : ¹⁵N NMR tracks nitration positions. For example, ³-hydroxypyrazine-2-carboxamide nitrates preferentially at the 6-position due to electron-withdrawing effects of the carboxamide .

- Competition experiments : Compare reaction rates of substituted vs. unsubstituted pyrazines under identical conditions.

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic aromatic substitution sites based on Fukui indices .

Data Contradiction Analysis

Q. Conflicting reports on MAO-B inhibition: How to validate discrepancies?

- Assay standardization : Ensure consistent enzyme sources (human recombinant vs. rat liver MAO-B) and substrate concentrations.

- Control compounds : Retest disputed compounds alongside known inhibitors (e.g., selegiline) under identical conditions .

- Off-target profiling : Screen against MAO-A and other aminoxidases to rule out cross-reactivity .

Q. Disagreement in X-ray vs. NMR structural Which takes precedence?

- Crystallography : Preferred for unambiguous 3D structure but may miss solution-state dynamics.

- NMR in solution : Detects conformational flexibility (e.g., rotameric carboxamide groups) invisible in crystal lattices .

- Hybrid approach : Use molecular dynamics simulations (AMBER or GROMACS) to reconcile both datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.